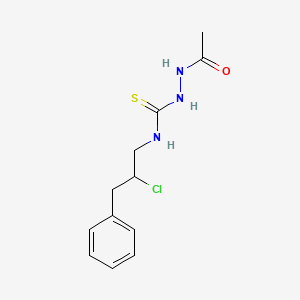

1-Acetamido-3-(2-chloro-3-phenylpropyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom flanked by two nitrogen atoms (i.e., R1R2NCSNR3R4). They are known for their diverse chemical properties and wide range of applications in various fields .

Synthesis Analysis

Thioureas can be synthesized through several methods. One common method involves the reaction of amines with carbon disulfide . The exact synthesis process can vary depending on the specific thiourea derivative being produced.Molecular Structure Analysis

The molecular structure of thioureas typically involves a planar configuration around the sulfur atom, with the C=S and C=O groups often adopting a pseudo-antiperiplanar conformation .Chemical Reactions Analysis

Thioureas are known to undergo a variety of chemical reactions, including transformations into other heterocyclic compounds . They can also act as ligands in complexation reactions with transition metals .Physical And Chemical Properties Analysis

Thioureas exhibit a range of physical and chemical properties depending on their specific structure. They are generally stable compounds and can exhibit both soft and hard donor properties, making them useful in applications such as ion sensors and transition metal extractors .Applications De Recherche Scientifique

Glycosylation of Unprotected 2-Acetamido Sugars

This compound plays a crucial role in the glycosylation of unprotected 2-acetamido sugars . It allows their direct conversion into either 1,2-trans alkyl glycosides, or (1→6)-linked disaccharides . In all cases, the transformation is completely stereoselective .

Synthesis of Oxazolines

Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution . This process involves freeze drying and acid catalysed reaction with an alcohol as solvent .

Formation of 1,2-trans linked Disaccharides

When dissolved in an aprotic solvent system and acidic activation in the presence of an excess of an unprotected glycoside as a glycosyl acceptor, it results in the stereoselective formation of the corresponding 1,2-trans linked disaccharides without any protecting group manipulations .

Urease Inhibition

1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have been found to be potent anti-urease inhibitors . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids

The derivatives 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids were efficiently synthesized with a high yield . The chemical structures of the synthesized compounds were characterized by spectral data such as FTIR, 1H and 13C NMR .

Mécanisme D'action

Target of Action

The structural and conformational features of 1- (acyl / aroyl)-3- (substituted) thioureas, their ligand properties, and coordination behavior towards transition metals have been discussed .

Mode of Action

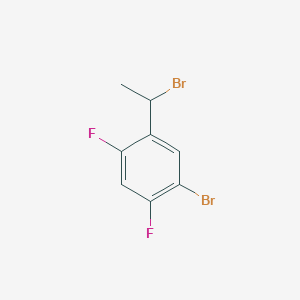

It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It is known that the presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .

Result of Action

It is known that the thiourea skeleton plays a vital role in pharmaceutical chemistry .

Orientations Futures

Propriétés

IUPAC Name |

1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIBSSADKOQGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-4-[(4-methylphenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2610121.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2610133.png)

![N-(2-methoxyphenyl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2610136.png)

![morpholino[3-(1H-pyrrol-1-yl)-2-thienyl]methanone](/img/structure/B2610139.png)